![molecular formula C12H14S2 B14402768 1,4-Bis[(ethenylsulfanyl)methyl]benzene CAS No. 86887-89-0](/img/structure/B14402768.png)
1,4-Bis[(ethenylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(ethenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H12S2 It is a derivative of benzene, where two ethenylsulfanyl groups are attached to the benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(ethenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzenedithiol.
Reaction with Ethenyl Halide: The 1,4-benzenedithiol is reacted with an ethenyl halide (such as ethenyl chloride) in the presence of a base (e.g., sodium hydroxide) to form the desired product.
The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(ethenylsulfanyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(ethenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(ethenylsulfanyl)methyl]benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedithiol: The parent compound with two thiol groups.
1,4-Bis(methylthio)benzene: A similar compound with methylthio groups instead of ethenylsulfanyl groups.
1,4-Diethylbenzene: A related compound with ethyl groups instead of ethenylsulfanyl groups.
Uniqueness
1,4-Bis[(ethenylsulfanyl)methyl]benzene is unique due to the presence of ethenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The ethenyl groups provide sites for further functionalization, making this compound versatile for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
86887-89-0 |
|---|---|
Molekularformel |
C12H14S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
1,4-bis(ethenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C12H14S2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-8H,1-2,9-10H2 |
InChI-Schlüssel |
KAVYFUQOIUOUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCC1=CC=C(C=C1)CSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
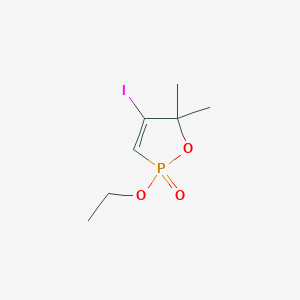

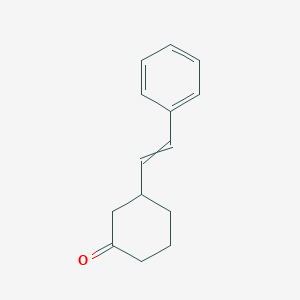

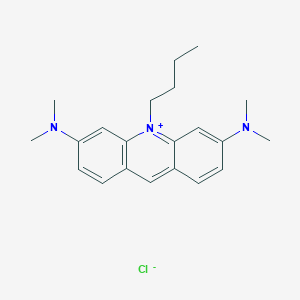
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
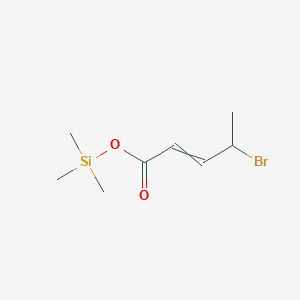

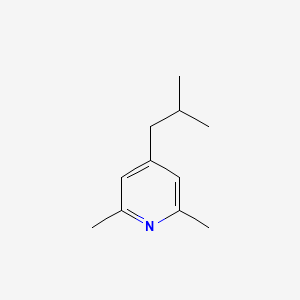
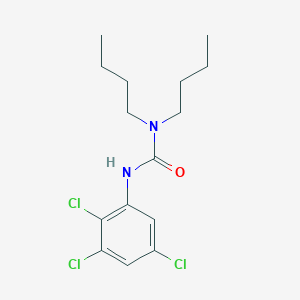
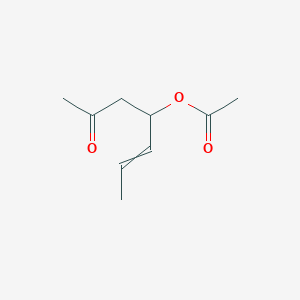
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
